molecular formula C8H10N2O3 B064039 ACETALDEHYDE,[(4-ETHOXY-PYRIMIDIN-2-YL)OXY]- CAS No. 183232-39-5

ACETALDEHYDE,[(4-ETHOXY-PYRIMIDIN-2-YL)OXY]-

Cat. No.: B064039
CAS No.: 183232-39-5
M. Wt: 182.18 g/mol
InChI Key: HIFHEYYHDHORTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-Ethoxypyrimidin-2-yl)oxy)acetaldehyde is an organic compound that features a pyrimidine ring substituted with an ethoxy group and an acetaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Ethoxypyrimidin-2-yl)oxy)acetaldehyde typically involves the reaction of 4-ethoxypyrimidine with a suitable acetaldehyde derivative under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the pyrimidine, followed by the addition of the acetaldehyde derivative to form the desired product .

Industrial Production Methods

Industrial production of 2-((4-Ethoxypyrimidin-2-yl)oxy)acetaldehyde may involve large-scale reactions using similar synthetic routes as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

2-((4-Ethoxypyrimidin-2-yl)oxy)acetaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-((4-Ethoxypyrimidin-2-yl)oxy)acetic acid.

    Reduction: 2-((4-Ethoxypyrimidin-2-yl)oxy)ethanol.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-Ethoxypyrimidin-2-yl)oxy)acetaldehyde is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological properties. This compound’s specific combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

CAS No.

183232-39-5

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

2-(4-ethoxypyrimidin-2-yl)oxyacetaldehyde

InChI

InChI=1S/C8H10N2O3/c1-2-12-7-3-4-9-8(10-7)13-6-5-11/h3-5H,2,6H2,1H3

InChI Key

HIFHEYYHDHORTR-UHFFFAOYSA-N

SMILES

CCOC1=NC(=NC=C1)OCC=O

Canonical SMILES

CCOC1=NC(=NC=C1)OCC=O

Synonyms

Acetaldehyde, [(4-ethoxy-2-pyrimidinyl)oxy]- (9CI)

Origin of Product

United States

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